3-(3-acetyl-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)propanamide
Description
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Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-(3-acetylindol-1-yl)-N-(6-methoxypyridin-3-yl)propanamide |
InChI |
InChI=1S/C19H19N3O3/c1-13(23)16-12-22(17-6-4-3-5-15(16)17)10-9-18(24)21-14-7-8-19(25-2)20-11-14/h3-8,11-12H,9-10H2,1-2H3,(H,21,24) |
InChI Key |
BPZUPYYCEDIIAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=CN=C(C=C3)OC |
Origin of Product |
United States |
Biological Activity
Structural Analysis and Potential Targets
3-(3-acetyl-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)propanamide contains several key structural features that may contribute to its biological activity:
- Indole moiety: Known for its presence in many biologically active compounds .
- Acetyl group: May contribute to hydrogen bonding and affect lipophilicity.
- Pyridine ring: Often associated with various pharmacological activities.
- Methoxy substituent: Can influence membrane permeability and bioavailability.
These structural elements suggest potential interactions with various biological targets, including enzymes and receptors.
Potential Antimicrobial Activity
While specific data for this compound is not available, structurally similar compounds have shown antimicrobial activity. For instance, tris(1H-indol-3-yl)methylium derivatives have demonstrated significant antibacterial properties .
| Compound Class | MIC Range (μg/mL) | Target Organisms |
|---|---|---|
| Tris(1H-indol-3-yl)methylium derivatives | 0.13 - 1.0 | Multidrug-resistant bacteria |
Potential Enzyme Inhibition
The presence of the indole moiety suggests possible interactions with enzymes involved in tryptophan metabolism. For example, some indole derivatives have shown inhibitory activity against tryptophan synthase.
Cytotoxicity Considerations
The cytotoxicity profile of this specific compound is unknown. However, related compounds have shown varying degrees of cytotoxicity. For instance, some N-alkyl-substituted tris(indolyl)methylium salts exhibited high cytotoxicity in mammalian cell cultures .
Structure-Activity Relationship (SAR) Insights
Based on studies of similar compounds, we can infer some potential SAR trends:
- The methoxy group on the pyridine ring may enhance lipophilicity and potentially improve membrane permeability.
- The acetyl group on the indole could affect the compound's electronic properties and binding affinity to potential targets.
- The propanamide linker might provide flexibility, potentially allowing the molecule to adopt favorable conformations for target binding.
Research Gaps and Future Directions
To fully elucidate the biological activity of 3-(3-acetyl-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)propanamide, several key studies are needed:
- In vitro screening against a panel of enzymes and receptors to identify potential targets.
- Antimicrobial assays to determine its efficacy against various pathogens.
- Cytotoxicity studies using human cell lines to assess safety profile.
- Structure-activity relationship studies to optimize its properties.
- In vivo pharmacokinetic and pharmacodynamic studies to understand its behavior in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
